GSK2850163 (S enantiomer)

IRE1α Kinase inhibition RNase inhibition

GSK2850163 (S enantiomer), CAS 2309519-81-9, is the stereoisomerically pure inactive form of the IRE1α inhibitor. It is the only chemically identical, non-active control matched in molecular weight, LogP, and solubility to the parent compound, enabling rigorous attribution of experimental effects specifically to IRE1α pathway blockade. Researchers rely on this S enantiomer to control for off-target scaffold effects, compound-induced stress, and vehicle artifacts in UPR pathway studies and drug combination assays. Essential for high-confidence target validation.

Molecular Formula C24H29Cl2N3O
Molecular Weight 446.4 g/mol
Cat. No. B10799400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2850163 (S enantiomer)
Molecular FormulaC24H29Cl2N3O
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1
InChIKeyYFDASBFQKMHSSJ-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2850163 (S enantiomer): A Critical Negative Control for IRE1α Inhibition Studies in Unfolded Protein Response Research


GSK2850163 (S enantiomer), CAS 2309519-81-9, is the stereoisomerically pure inactive form of the IRE1α inhibitor GSK2850163 . While the parent compound (R enantiomer) functions as a dual inhibitor of IRE1α kinase activity (IC50: 20 nM) and RNase activity (IC50: 200 nM), the S enantiomer lacks detectable inhibitory activity against IRE1α, making it essential for establishing target-specific effects in experimental systems . This compound belongs to the 2,7-diazaspiro[4.5]decane-7-carboxamide class and is typically supplied as a solid with ≥98% purity .

GSK2850163 (S enantiomer): Why Generic IRE1α Inhibitors or Inactive Analogs Cannot Be Substituted


The IRE1α inhibitor landscape contains multiple tool compounds with distinct selectivity profiles and functional limitations that preclude interchangeability. While active IRE1α inhibitors like KIRA6 (IC50: 0.6 μM), KIRA8 (IC50: 5.9 nM for RNase), and MKC3946 are frequently employed for functional studies, none of these active compounds can serve as valid negative controls for off-target or non-specific effects [1]. Similarly, other inactive enantiomers or structurally distinct negative controls may exhibit different physicochemical properties (LogP, solubility) and off-target binding profiles, making them unsuitable as direct comparators [1]. GSK2850163 (S enantiomer) uniquely matches the active GSK2850163 parent compound in all physicochemical parameters—molecular weight (446.41), LogP (4.9), and solubility characteristics—differing only in stereochemical configuration at the C5 position of the spirocyclic core [1]. This chemical identity in all non-stereochemical properties is a prerequisite for rigorous target engagement validation and for attributing observed effects specifically to IRE1α inhibition rather than to off-target activities inherent to the chemical scaffold.

GSK2850163 (S enantiomer): Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


GSK2850163 (S enantiomer) Demonstrates Complete Loss of IRE1α Inhibitory Activity Relative to Parent R Enantiomer

The S enantiomer of GSK2850163 exhibits no detectable inhibition of IRE1α kinase or RNase activities, in stark contrast to the parent R enantiomer which inhibits kinase activity with IC50 of 20 nM and RNase activity with IC50 of 200 nM [1]. This complete loss of activity is attributed to the stereochemical configuration at the C5 position of the spirocyclic core, which prevents proper binding to the IRE1α active site residues Lys599 and Glu612 [2].

IRE1α Kinase inhibition RNase inhibition Stereochemical selectivity Negative control

GSK2850163 (S enantiomer) Provides Chemically Matched Negative Control Functionality Absent in Alternative IRE1α Inhibitors

Unlike commonly used IRE1α tool compounds such as KIRA6, KIRA8, MKC3946, and STF-083010, which all exhibit active inhibition of IRE1α RNase or kinase functions, GSK2850163 (S enantiomer) is the only commercially available stereoisomerically matched inactive control for a dual kinase/RNase IRE1α inhibitor [1][2]. While KIRA6 (IC50: 0.6 μM) and KIRA8 (RNase IC50: 5.9 nM) are valuable active probes, their respective inactive enantiomers are not widely available for purchase [1].

Experimental control Stereochemistry Off-target effects Validation Chemical probe

GSK2850163 (S enantiomer) Enables Attribution of Combination Therapy Effects to IRE1α-Specific Inhibition in Breast and Colon Cancer Models

In tamoxifen-resistant MCF-7 breast cancer cells, co-treatment with GSK2850163 (active R enantiomer) and tamoxifen significantly reduced invasion, migration, and colony formation compared to tamoxifen alone [1]. Similarly, in colon cancer models (Caco-2 and HT-29 cells), GSK2850163 (active) combined with capecitabine demonstrated greater efficacy than either agent alone in limiting viability, migration, and invasion [2]. The inclusion of GSK2850163 (S enantiomer) as a negative control in these experimental designs enables the attribution of these observed combination therapy benefits specifically to IRE1α pathway inhibition rather than to non-specific compound effects .

Combination therapy Tamoxifen Capecitabine Cancer UPR

GSK2850163 (S enantiomer): Optimal Research Application Scenarios for Procurement Consideration


Validating IRE1α Target Engagement Specificity in Cellular Assays

In experiments where GSK2850163 (active R enantiomer) is used to inhibit IRE1α kinase and RNase activities, parallel treatment with the S enantiomer at identical concentrations allows researchers to discriminate between IRE1α-dependent effects and potential off-target activities inherent to the chemical scaffold. This is critical for establishing target specificity [1].

Controlling for Non-Specific Effects in UPR Pathway Functional Studies

When investigating the unfolded protein response (UPR) pathway using IRE1α inhibitors, the S enantiomer serves as an essential negative control to account for compound-induced stress responses, vehicle effects, and non-specific cytotoxicity that may confound interpretation of results [1].

Attributing Combination Therapy Benefits to IRE1α Inhibition in Cancer Research

In studies combining IRE1α inhibitors with chemotherapeutic agents (e.g., tamoxifen in breast cancer, capecitabine in colon cancer), the S enantiomer enables rigorous attribution of enhanced efficacy to specific IRE1α pathway blockade rather than to off-target chemical interactions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2850163 (S enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.